molecular formula C8H3BrCl3F3O B1403923 1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene CAS No. 1417569-91-5

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B1403923
CAS No.: 1417569-91-5
M. Wt: 358.4 g/mol
InChI Key: CBXJPEGKZVAWDD-UHFFFAOYSA-N
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Description

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, trichloromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

    Trichloromethoxylation: The addition of a trichloromethoxy group.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimized reaction conditions and the use of specialized equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which 1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of bromine, trichloromethoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene can be compared with similar compounds such as:

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene
  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The uniqueness of this compound lies in the combination of trichloromethoxy and trifluoromethyl groups, which can impart distinct chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl3F3O/c9-5-1-4(7(13,14)15)2-6(3-5)16-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXJPEGKZVAWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(Cl)(Cl)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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